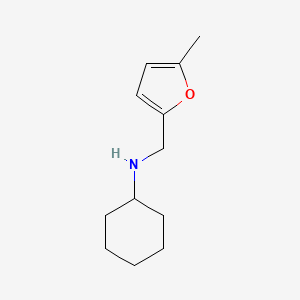

Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of furan, which is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .

Synthesis Analysis

Furan derivatives can be prepared from commercially available 5-methylfurfural via the oxime, followed by LiAlH4 reduction . A solution of 5-methylfurfurylamine in tert-butylmethyl ether (MTBE) can be made and cooled in an ice/salt bath .Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties . These techniques can be used to analyze the molecular structure of the compound.Chemical Reactions Analysis

Furan platform chemicals (FPCs) can undergo a variety of reactions. For example, the facile oxidation of FUR using nitric acid, followed by esterification with methanol affords methyl furoate, which readily reacts with formaldehyde in the presence HCl and zinc chloride to give a good yield of 5-chloromethylated derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods .Applications De Recherche Scientifique

Sulfonamide Derivatives

The amine group in Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine can be utilized to form sulfonamide derivatives . These derivatives have a broad range of applications, including as diuretics, antiepileptics, and in the treatment of glaucoma. The process involves the reaction with sulfonyl chlorides to yield sulfonamides, which are a class of compounds known for their therapeutic properties.

Protective Groups in Organic Synthesis

This compound can serve as a protective group for the amine functionality in complex organic syntheses . Protecting groups are crucial for the success of multi-step reactions, as they prevent unwanted interactions and reactions involving functional groups. The furan ring in the compound provides steric hindrance, which is beneficial for selective reactions.

Biomass Conversion

Furan derivatives, like Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine , are significant in the field of biomass conversion . They can be derived from cellulose and hemicellulose, which are renewable resources. This compound could play a role in the development of sustainable processes for producing biofuels and biochemicals, contributing to the reduction of reliance on fossil fuels.

Orientations Futures

Mécanisme D'action

Target of Action

It is known that furan derivatives can interact with various biological targets depending on their specific structures .

Mode of Action

Furan derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .

Biochemical Pathways

Furan derivatives can potentially affect multiple pathways depending on their specific targets .

Pharmacokinetics

It is known that the compound is a solid at room temperature, and it has a density of 107 g/cm3 . It is slightly soluble in chloroform, ethyl acetate, and methanol . These properties could influence its bioavailability.

Result of Action

It is known that the compound has biological activity and can be used as a reagent in organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine. For instance, the compound is hygroscopic and should be stored in a refrigerator under an inert atmosphere . It should also be handled in a well-ventilated environment to avoid inhalation of its vapors .

Propriétés

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-7-8-12(14-10)9-13-11-5-3-2-4-6-11/h7-8,11,13H,2-6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTVZPSKHVADEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)